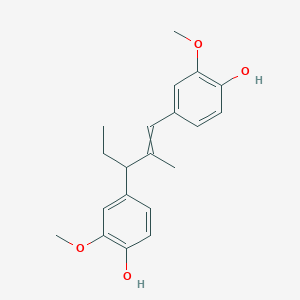
4,4'-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is a synthetic organic compound known for its unique chemical structure and properties It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 2-methylpent-1-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Purification: The product is purified through techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
Applications De Recherche Scientifique
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of high-performance materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the activation or inhibition of enzymes and receptors. The exact pathways can vary depending on the context of its application, such as its role in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Similar in structure but with a different central carbon chain.
4,4’-(But-1-ene-1,3-diyl)diphenol: Another bisphenol derivative with a different carbon chain length.
Uniqueness
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other bisphenol derivatives may not be suitable .
Propriétés
Numéro CAS |
67509-15-3 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[3-(4-hydroxy-3-methoxyphenyl)-2-methylpent-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-5-16(15-7-9-18(22)20(12-15)24-4)13(2)10-14-6-8-17(21)19(11-14)23-3/h6-12,16,21-22H,5H2,1-4H3 |
Clé InChI |
YWSAANMSLSFWGA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


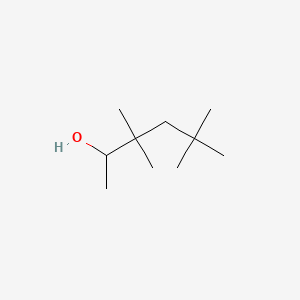
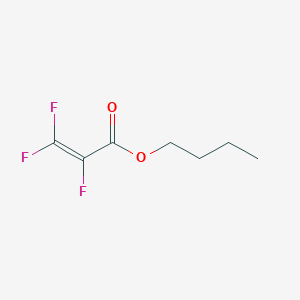

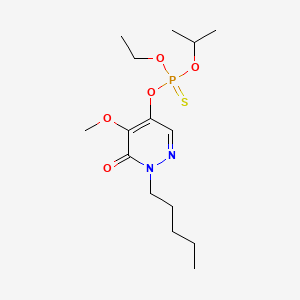
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)

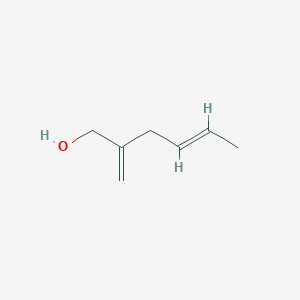

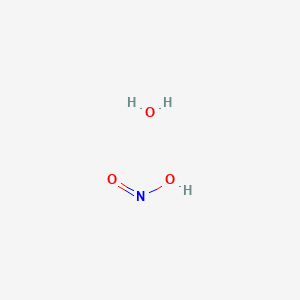
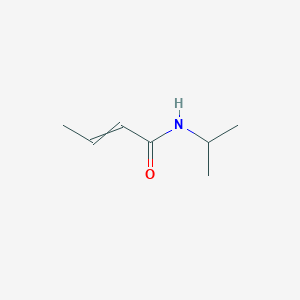
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
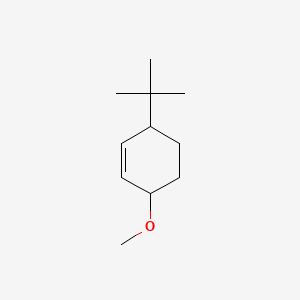
phosphane](/img/structure/B14459667.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
